Home > Products > Screening Compounds P70245 > Human alpha-CGRP (8-37)
Human alpha-CGRP (8-37) -

Human alpha-CGRP (8-37)

Catalog Number: EVT-14926913
CAS Number:
Molecular Formula: C139H230N44O38
Molecular Weight: 3125.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Human alpha-CGRP (8-37) is a synthetic peptide derived from the calcitonin gene-related peptide, specifically designed to act as a competitive antagonist at the calcitonin gene-related peptide receptor. This compound plays a crucial role in pharmacological research, particularly in understanding the mechanisms of pain and vascular regulation. The peptide consists of 30 amino acids, with the first seven amino acids removed from the full-length alpha-calcitonin gene-related peptide, which significantly reduces its receptor activation capability while maintaining binding affinity.

Source and Classification

Human alpha-CGRP (8-37) is classified as a peptide and is synthesized from the pro-hormone of calcitonin gene-related peptide. It is primarily produced in sensory neurons and has been identified as a significant player in various physiological processes, including vasodilation and nociception. The compound is recognized for its antagonistic properties against both human alpha-calcitonin gene-related peptide and beta-calcitonin gene-related peptide, making it an essential tool in research related to migraine therapies and other vascular disorders .

Synthesis Analysis

Methods and Technical Details

The synthesis of human alpha-CGRP (8-37) typically employs solid-phase peptide synthesis techniques. Specifically, Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis is commonly used to assemble the peptide chain. Following synthesis, purification is achieved through reverse-phase high-performance liquid chromatography (RP-HPLC), ensuring that the final product meets a purity threshold of at least 90% before lyophilization .

Recent advancements have introduced lipidation strategies to enhance the pharmacokinetic properties of alpha-CGRP (8-37). This involves modifying the peptide with fatty acid side chains to improve its stability and bioavailability in vivo. Techniques such as solid-phase cysteine lipidation of peptides have been explored, demonstrating that lipidated analogues can retain antagonist activity while potentially increasing potency .

Molecular Structure Analysis

Structure and Data

Human alpha-CGRP (8-37) has a molecular formula of C139H230N44O38, with a molecular weight of approximately 3147.82 g/mol. The structure features an α-helix from amino acids 8 to 18, while residues 19 to 27 form a β- or γ-twist. The C-terminal region (28–37) is crucial for receptor interaction but does not contribute to receptor activation .

The structural integrity of human alpha-CGRP (8-37) is maintained by disulfide bridges formed between specific cysteine residues, which are critical for its biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

Human alpha-CGRP (8-37) primarily functions as an antagonist by competing with endogenous calcitonin gene-related peptides for receptor binding. In experimental settings, it has been shown to inhibit vasodilatory responses induced by both human alpha-calcitonin gene-related peptide and beta-calcitonin gene-related peptide in various models, including rabbit dorsal skin assays . The compound exhibits dose-dependent inhibition, with an IC50 value indicating its potency against human alpha-calcitonin gene-related peptide.

Moreover, studies have demonstrated that human alpha-CGRP (8-37) does not affect responses mediated by other vasodilators such as vasoactive intestinal peptide or prostaglandin E1, highlighting its specificity for calcitonin gene-related peptides .

Mechanism of Action

Process and Data

The mechanism of action for human alpha-CGRP (8-37) involves competitive inhibition at the calcitonin gene-related peptide receptor. By binding to the receptor without activating it, this antagonist effectively blocks the physiological effects typically induced by calcitonin gene-related peptides, such as vasodilation and increased blood flow .

In vitro studies reveal that upon administration of human alpha-CGRP (8-37), there is a significant reduction in cyclic adenosine monophosphate levels stimulated by agonists like human alpha-calcitonin gene-related peptide. This indicates that the antagonist effectively disrupts downstream signaling pathways associated with receptor activation .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Human alpha-CGRP (8-37) exhibits several notable physical properties:

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and dimethyl sulfoxide.
  • Stability: Stability can be enhanced through lipidation modifications.

Chemical properties include:

  • Molecular Weight: Approximately 3147.82 g/mol.
  • pH: Generally stable within physiological pH ranges.

These properties are critical for its application in pharmacological research and therapeutic development .

Applications

Scientific Uses

Human alpha-CGRP (8-37) serves multiple roles in scientific research:

  1. Migraine Research: Due to its antagonistic effects on calcitonin gene-related peptides, it is extensively studied for potential therapeutic applications in migraine treatments.
  2. Vascular Studies: Its ability to inhibit vasodilation makes it valuable for understanding vascular physiology and pathophysiology.
  3. Pain Mechanisms: Research into pain pathways often utilizes this compound to elucidate mechanisms involving sensory neurons and neurogenic inflammation.
Structural Characterization and Molecular Design of Human Alpha-CGRP (8-37)

Sequence Analysis and Domain Architecture

Human alpha-CGRP (8-37) is a truncated 30-amino acid peptide antagonist derived from the endogenous 37-residue neuropeptide alpha-CGRP (calcitonin gene-related peptide). Its primary sequence is Val-Thr-His-Arg-Leu-Ala-Gly-Leu-Leu-Ser-Arg-Ser-Gly-Gly-Val-Val-Lys-Asn-Asn-Phe-Val-Pro-Thr-Asn-Val-Gly-Ser-Lys-Ala-Phe-NH₂, with a molecular weight of 3125.63 Da (C₁₃₉H₂₃₀N₄₄O₃₈) and a C-terminal amidation [6] [10]. This fragment retains the C-terminal domain critical for receptor interaction but lacks the N-terminal 1-7 residues, including the disulfide bridge between Cys² and Cys⁷ that is indispensable for agonist activity in full-length CGRP [1] [7].

Table 1: Sequence Domains of Human Alpha-CGRP (8-37)

RegionResiduesStructural FeaturesFunctional Role
N-Terminal StartVal⁸Hydrophobic initiationCompensates for disulfide bond deletion
Central HelixLeu¹⁴-Ser¹⁷Latent α-helix (enhanced in TFE/SDS)Minor receptor affinity contributions
β-Bend/TurnAsn³¹-Val³⁴Hydrogen-bonded turn (Val²⁸ CO - Asn³¹ NH)Stabilizes bioactive conformation
C-Terminal EndLys³⁵-Phe³⁷Amidation, hydrophobic and charged residuesPrimary receptor binding epitope

The peptide is organized into three functional segments:

  • Residues 8-18: A region with latent α-helical propensity, though significantly reduced compared to full-length CGRP [4] [9].
  • Residues 19-30: Incorporates a β-bend stabilized by a hydrogen bond between the carbonyl oxygen of Val²⁸ and the amide proton of Asn³¹, critical for maintaining antagonist conformation [9].
  • Residues 31-37: The C-terminal domain, featuring the amidated Phe³⁷ and conserved hydrophobic/charged residues (Lys³⁵, Ala³⁶, Phe³⁷) essential for receptor binding [1] [7].

Comparative Structural Homology

Human alpha-CGRP (8-37) shares 100% sequence identity with residues 8-37 of full-length human alpha-CGRP but diverges from the beta-CGRP isoform at three positions (Arg¹¹ → Lys, Val²⁵ → Met, Asn²⁶ → Ser in the full-length forms) [2] [7]. Despite these differences, both alpha- and beta-CGRP isoforms exhibit similar receptor affinity and biological activity, confirming that the antagonist properties of CGRP(8-37) are retained across isoforms [2].

Notably, the truncation eliminates the conserved N-terminal disulfide ring (residues 1-7) present in all members of the calcitonin peptide family, including calcitonin, amylin, and adrenomedullin [1] [7]. This deletion is the primary determinant of its antagonist functionality, as the ring is obligatory for agonist-induced receptor activation [1] [8].

Table 2: Receptor Selectivity Profile of CGRP(8-37)

Receptor TypeComponentsAffinity of CGRP(8-37)Comparison to Full-Length CGRP
CGRP₁ ReceptorCLR + RAMP1High (Kᵢ = 14.4 pM)100-1000x lower affinity than agonist
AMY₁ ReceptorCTR + RAMP1ModerateWeak antagonist activity
Adrenomedullin ReceptorCLR + RAMP2/3LowNegligible interaction

Role of Disulfide Bond Deletion in Antagonist Functionality

The absence of the Cys²-Cys⁷ disulfide bond fundamentally switches the peptide’s activity from agonist to antagonist. Experimental data demonstrate:

  • Full-length CGRP with intact disulfide bonds potently activates CGRP receptors (EC₅₀ ~1 nM), inducing vasodilation and cAMP accumulation [1] [3].
  • Cyclo-[Asp²,Lys⁷]-CGRP (disulfide replaced by lactam) shows a 2-fold affinity decrease but loses agonist efficacy entirely in functional assays [1].
  • [Cys(Acm)²,⁷]-CGRP (disulfide-protected) exhibits a 400-fold affinity drop and partial agonism, confirming the bond’s role in stabilizing the active conformation [1].

CGRP(8-37) capitalizes on this deletion: Its N-terminal Val⁸ forms hydrophobic interactions compensating for the missing ring, while the preserved C-terminal domain binds the receptor’s extracellular domain (ECD) without triggering transmembrane domain (TMD) activation [1] [5]. This allows competitive displacement of endogenous CGRP, as evidenced by CGRP(8-37) abolishing CGRP-induced hypotension in vivo at 30 nmol/kg/min [3].

Table 3: Functional Impact of Disulfide Bond Disruption in CGRP Peptides

ModificationAffinity ChangeEfficacy ChangeReference System
CGRP(8-37)↓ 100-1000xFull antagonistRat atria, SK-N-MC cells
[Cys(Acm)²,⁷]-CGRP↓ 400xPartial agonist (↓Eₘₐₓ)CGRP receptor Cos-7 cells
cyclo-[Asp²,Lys⁷]-CGRP↓ 2xNo agonist activityGuinea pig atria
Reduced Cys²,⁷-CGRP↓ 6x (binding)No agonist activityRat spleen, SK-N-MC cells

Conformational Dynamics in Aqueous and Helix-Promoting Solvents

Circular dichroism (CD) spectroscopy reveals that CGRP(8-37) adopts minimal secondary structure in aqueous buffers, with only ~10% α-helical content at 5°C [4]. This contrasts with full-length CGRP, which exhibits 15-20% helicity under identical conditions, attributed to its N-terminal helix-stabilizing domains [4] [9].

The latent helicity of CGRP(8-37), however, is inducibly enhanced:

  • 40% trifluoroethanol (TFE): Helix content increases dramatically, suggesting hydrophobic burial of helical segments upon receptor binding [4].
  • Sodium dodecyl sulfate (SDS) micelles: Mimicking membrane interfaces, SDS boosts helicity, supporting a membrane-proximal receptor interaction mechanism [4].

Key stabilizing interactions include:

  • A hydrogen bond between Val²⁸ (carbonyl) and Asn³¹ (amide), critical for maintaining the β-turn in residues 28-31 [9].
  • The C-terminal amide, which enhances hydrophobic packing of Phe³⁷ with receptor subpockets [1] [5].Unlike full-length CGRP, CGRP(8-37) shows no helical stabilization with zinc ions, confirming the loss of metal-coordinating residues (e.g., His¹⁰) in the N-terminus [4]. These dynamics underscore its structural plasticity, enabling selective receptor engagement without activation.

Properties

Product Name

Human alpha-CGRP (8-37)

IUPAC Name

N-[4-amino-1-[[1-[[1-[2-[[1-[[4-amino-1-[[1-[[2-[[1-[[6-amino-1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]butanediamide

Molecular Formula

C139H230N44O38

Molecular Weight

3125.6 g/mol

InChI

InChI=1S/C139H230N44O38/c1-66(2)48-86(161-102(193)60-155-113(197)74(17)159-120(204)87(49-67(3)4)168-118(202)83(40-31-45-152-138(147)148)163-123(207)90(53-80-57-151-65-158-80)173-136(220)111(77(20)188)182-131(215)105(145)69(7)8)121(205)169-88(50-68(5)6)122(206)176-96(64-186)129(213)165-84(41-32-46-153-139(149)150)119(203)175-94(62-184)115(199)156-58-101(192)154-59-104(195)177-107(71(11)12)134(218)179-108(72(13)14)133(217)166-82(39-28-30-44-141)117(201)171-91(54-98(142)189)125(209)172-92(55-99(143)190)124(208)170-89(52-79-36-25-22-26-37-79)126(210)180-109(73(15)16)137(221)183-47-33-42-97(183)130(214)181-110(76(19)187)135(219)174-93(56-100(144)191)127(211)178-106(70(9)10)132(216)157-61-103(194)162-95(63-185)128(212)164-81(38-27-29-43-140)116(200)160-75(18)114(198)167-85(112(146)196)51-78-34-23-21-24-35-78/h21-26,34-37,57,65-77,81-97,105-111,184-188H,27-33,38-56,58-64,140-141,145H2,1-20H3,(H2,142,189)(H2,143,190)(H2,144,191)(H2,146,196)(H,151,158)(H,154,192)(H,155,197)(H,156,199)(H,157,216)(H,159,204)(H,160,200)(H,161,193)(H,162,194)(H,163,207)(H,164,212)(H,165,213)(H,166,217)(H,167,198)(H,168,202)(H,169,205)(H,170,208)(H,171,201)(H,172,209)(H,173,220)(H,174,219)(H,175,203)(H,176,206)(H,177,195)(H,178,211)(H,179,218)(H,180,210)(H,181,214)(H,182,215)(H4,147,148,152)(H4,149,150,153)

InChI Key

NDACAFBDTQIYCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)O)NC(=O)C(C(C)C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.